Cas no 1018559-87-9 (1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)-2,2-dimethylpropan-1-one)

1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)-2,2-dimethylpropan-1-one 化学的及び物理的性質
名前と識別子
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- 1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)-2,2-dimethylpropan-1-one
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- インチ: 1S/C14H20N2O/c1-14(2,3)13(17)16-8-4-5-10-6-7-11(15)9-12(10)16/h6-7,9H,4-5,8,15H2,1-3H3
- InChIKey: KTDNWWKYCFRREA-UHFFFAOYSA-N
- ほほえんだ: O=C(C(C)(C)C)N1C2C=C(C=CC=2CCC1)N
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 1
- 複雑さ: 295
- トポロジー分子極性表面積: 46.3
- 疎水性パラメータ計算基準値(XlogP): 2.4
1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)-2,2-dimethylpropan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM246843-1g |
1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)-2,2-dimethylpropan-1-one |
1018559-87-9 | 97% | 1g |
$795 | 2021-08-04 | |
Alichem | A189004497-1g |
1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)-2,2-dimethylpropan-1-one |
1018559-87-9 | 97% | 1g |
$718.20 | 2023-09-04 | |
Chemenu | CM246843-1g |
1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)-2,2-dimethylpropan-1-one |
1018559-87-9 | 97% | 1g |
$768 | 2023-03-07 |
1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)-2,2-dimethylpropan-1-one 関連文献
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)-2,2-dimethylpropan-1-oneに関する追加情報
Introduction to 1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)-2,2-dimethylpropan-1-one (CAS No. 1018559-87-9)
The compound 1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)-2,2-dimethylpropan-1-one, identified by its CAS number 1018559-87-9, is a sophisticated organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of quinoline derivatives, which are well-known for their broad spectrum of biological activities and potential therapeutic applications. The structural features of this molecule, particularly its amino-substituted quinoline core and the bulky 2,2-dimethylpropyl group, contribute to its unique chemical properties and biological interactions.
Quinoline derivatives have been extensively studied due to their role as pharmacophores in various drugs used to treat diseases such as malaria, tuberculosis, and cancer. The presence of an amino group in the quinoline ring enhances the compound's ability to interact with biological targets, making it a valuable scaffold for drug design. The 7-Amino-3,4-dihydroquinolin-1(2H)-yl moiety in this compound is particularly noteworthy, as it has been shown to exhibit significant activity in preclinical studies. This moiety is capable of forming hydrogen bonds and other non-covalent interactions with biological receptors, which is crucial for the development of small-molecule drugs.
The 2,2-dimethylpropan-1-one substituent at the 1-position of the quinoline ring adds steric bulk to the molecule, which can influence its solubility, metabolic stability, and binding affinity. This modification is often employed in drug design to optimize pharmacokinetic properties and reduce off-target effects. The combination of these structural elements makes 1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)-2,2-dimethylpropan-1-one a promising candidate for further investigation in medicinal chemistry.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of this compound with greater accuracy. Studies using molecular dynamics simulations have shown that the amino-substituted quinoline ring can adopt multiple conformations that are favorable for binding to biological targets. These simulations have also highlighted the importance of the 2,2-dimethylpropan-1-one group in stabilizing the compound's binding interactions.
In vitro studies have demonstrated that 1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)-2,2-dimethylpropan-1-one exhibits potent activity against several disease-causing pathogens. For instance, research has shown that this compound has significant inhibitory effects on bacterial enzymes involved in DNA replication and transcription. Additionally, preliminary studies suggest that it may have anti-inflammatory properties by modulating key signaling pathways associated with inflammation.
The development of new drugs often involves a multi-step synthesis process to ensure high yield and purity. The synthesis of 1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)-2,2-dimethylpropan-1-one typically involves condensation reactions between appropriate precursors followed by functional group transformations. Advanced synthetic techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been employed to construct the complex quinoline core efficiently.
One of the key challenges in drug development is ensuring that a compound has favorable pharmacokinetic properties. These properties include solubility, bioavailability, metabolic stability, and excretion rates. The structural features of 1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)-2,2-dimethylpropan-1-one have been optimized to enhance its pharmacokinetic profile. For example, the bulky 2,2-dimethylpropan-1-one group can improve solubility in aqueous environments while maintaining metabolic stability.
Another important aspect of drug development is understanding how a compound interacts with biological systems at the molecular level. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been used to determine the binding mode of this compound with its target proteins. These studies have provided valuable insights into how structural modifications can enhance binding affinity and selectivity.
The potential therapeutic applications of 1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)-2,2-dimethylpropan-1-one are vast. Given its activity against bacterial pathogens and potential anti-inflammatory effects, it could be developed into a novel antibiotic or anti-inflammatory drug. Additionally, its ability to interact with DNA replication enzymes suggests that it may have applications in cancer therapy by inhibiting tumor cell growth.
Future research will focus on further optimizing the structure of this compound to improve its efficacy and safety profiles. This may involve additional structural modifications or exploring new synthetic routes to enhance yield and purity. Furthermore, preclinical studies will be conducted to evaluate its safety and efficacy in animal models before moving into human clinical trials.
In conclusion, 1-(7-Amino-3,4-dihydroquinolin-1(2H)-yl)-2, 20 dimethylpropan - 11 one (CAS No .1018559 -87 -9) is a promising pharmaceutical lead with significant potential for treating various diseases . Its unique structural features , combined with recent advances in computational chemistry and synthetic methodologies , make it an exciting candidate for further development . As research continues , this compound holds promise for contributing to next-generation therapeutics . p > article > response >
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